

Application Note: Quantification of Edoxaban Tosylate using a Stability-Indicating RP-HPLC Method

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Compound of Interest		
Compound Name:	Edoxaban Tosylate	
Cat. No.:	B1437204	Get Quote

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Introduction

Edoxaban tosylate monohydrate is a potent, orally bioavailable factor Xa inhibitor, crucial in the prevention and treatment of thromboembolic disorders.[1] Robust and reliable analytical methods are essential for the quality control of edoxaban in both bulk drug and final pharmaceutical dosage forms. This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of **Edoxaban Tosylate**. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Principle

The method utilizes reversed-phase chromatography to separate Edoxaban from its potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered aqueous solution and an organic modifier allows for the efficient separation of the analyte. Detection is performed using a UV detector at the maximum absorbance wavelength of Edoxaban, ensuring high sensitivity. The method's stability-indicating capability is confirmed through forced degradation studies, which demonstrate its ability to resolve the parent drug from its degradation products.[2][3]

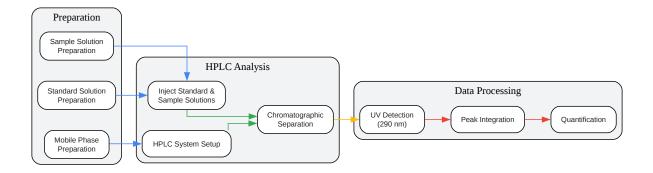


Physicochemical Properties of Edoxaban Tosylate Monohydrate

A fundamental understanding of the physicochemical properties of **Edoxaban Tosylate** Monohydrate is critical for the development of a robust analytical method.

Property	Value
Chemical Formula	C24H30CIN7O4S·C7H8O3S·H2O
Molecular Weight	764.03 g/mol [1]
Appearance	White to pale yellow crystalline powder[1]
Solubility	Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform and ethanol with sonication and warming.[1]
UV Maximum Absorbance (λmax)	290 nm[1][2]

Experimental Workflow



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Caption: Experimental workflow for **Edoxaban Tosylate** quantification by RP-HPLC.

Detailed Experimental Protocol Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following conditions have been demonstrated to provide excellent separation and peak symmetry.[1]

Parameter	Condition
HPLC System	Agilent 1260 Infinity or equivalent with PDA/UV detector
Column	Eclipse XDB C18 (250 x 4.6 mm, 5 μm) or Phenomenex C18 (250 x 4.6 mm, 5 μm)[4][5]
Mobile Phase	0.01 M Sodium Acetate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)[2]
Flow Rate	1.0 mL/min[6]
Injection Volume	20 μL
Column Temperature	Ambient or 30 °C[7][8]
Detection Wavelength	290 nm[1][2]
Run Time	10 minutes[1]

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH to 4.0 with glacial acetic acid. Filter the buffer and acetonitrile separately through a 0.45 μ m membrane filter and degas before use.[1]

Standard Stock Solution Preparation (1000 μ g/mL): Accurately weigh 50 mg of **Edoxaban Tosylate** Monohydrate working standard and transfer it to a 50 mL volumetric flask.[1] Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution. [1] Make up the volume to 50 mL with methanol.[1]







Working Standard Solution Preparation (100 μ g/mL): Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 μ g/mL.[1]

Sample Preparation (from Tablets): Weigh and finely powder a minimum of 10 tablets.[1] Transfer a quantity of the powder equivalent to 30 mg of edoxaban to a suitable volumetric flask.[1] Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase to achieve a target concentration within the linear range of the method. Filter the solution through a $0.45~\mu m$ syringe filter before injection.[1]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][6]



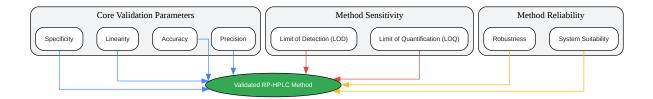
Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from placebo or degradation products at the retention time of Edoxaban.	The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity		
Concentration Range	2-25 μg/mL[9]	-
Correlation Coefficient (R ²)	0.999[2]	R ² ≥ 0.999
Accuracy (% Recovery)	98.8 - 99.89%[10]	98.0 - 102.0%
Precision (% RSD)		
Intra-day	≤0.710%[11]	% RSD ≤ 2.0%
Inter-day	≤0.710%[11]	% RSD ≤ 2.0%
Limit of Detection (LOD)	0.2 μg/mL[2]	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	0.5 μg/mL[2]	Signal-to-Noise ratio of 10:1
Robustness	The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.	% RSD should be within acceptable limits.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions as per ICH guidelines. **Edoxaban Tosylate** has shown susceptibility to degradation under basic and oxidative conditions, while remaining stable under acidic, thermal, and photolytic stress.[2] The developed method was capable of separating the degradation products from the parent drug peak, confirming its stability-indicating capability.

Logical Relationship of Method Validation





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